molecular formula C15H17N3 B14304518 Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- CAS No. 123797-28-4

Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-

Cat. No.: B14304518
CAS No.: 123797-28-4
M. Wt: 239.32 g/mol
InChI Key: VYKDFHWJEHLYTK-UHFFFAOYSA-N
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Description

Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is a chemical compound with a complex structure that includes both aromatic and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- typically involves the reaction of a ketone with a hydrazine derivative. The process generally includes the following steps:

    Formation of the Ketone Intermediate: The starting material, [5-methyl-2-(methylamino)phenyl]phenylmethanone, is synthesized through a Friedel-Crafts acylation reaction.

    Hydrazone Formation: The ketone intermediate is then reacted with hydrazine hydrate under acidic conditions to form the hydrazone derivative. The reaction is typically carried out in an ethanol solvent at a temperature of around 60-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the original ketone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: An organic compound with stimulant properties.

    N,N-Dimethylethanamine: A tertiary amine with similar structural features.

Uniqueness

Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is unique due to its combination of aromatic and hydrazone functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

123797-28-4

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N,4-dimethyl-2-(C-phenylcarbonohydrazonoyl)aniline

InChI

InChI=1S/C15H17N3/c1-11-8-9-14(17-2)13(10-11)15(18-16)12-6-4-3-5-7-12/h3-10,17H,16H2,1-2H3

InChI Key

VYKDFHWJEHLYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC)C(=NN)C2=CC=CC=C2

Origin of Product

United States

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